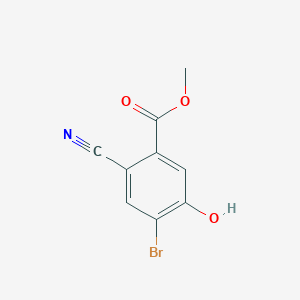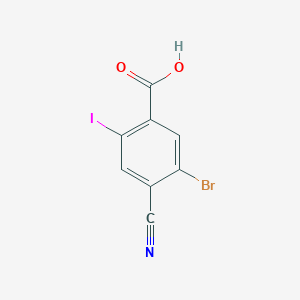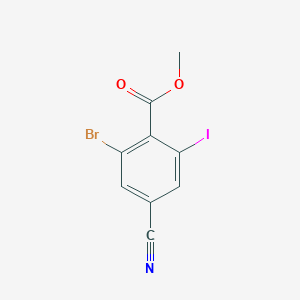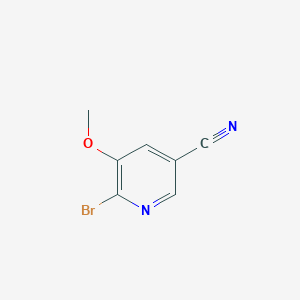
4-(4-Methoxybenzenesulfonyl)-butylamine hydrochloride
Übersicht
Beschreibung
“4-(4-Methoxybenzenesulfonyl)-butylamine hydrochloride” is a derivative of 4-Methoxybenzenesulfonyl chloride . This compound is used as an anti-HIV pharmaceutical intermediate and acts as a protecting group agent for various nitrogen functions .
Synthesis Analysis
The synthesis of 4-Methoxybenzenesulfonyl chloride, a precursor to the compound you’re interested in, involves the reaction of anisole with sulfuric acid and phosphorus oxychloride. The reaction is carried out under controlled temperature conditions and the product is purified by filtration.
Molecular Structure Analysis
The molecular formula of 4-Methoxybenzenesulfonyl chloride is C7H7ClO3S . The structure includes a methoxy group (OCH3) and a sulfonyl chloride group (SO2Cl) attached to a benzene ring .
Chemical Reactions Analysis
4-Methoxybenzenesulfonyl chloride is a reactive compound due to the presence of the sulfonyl chloride group . It can react with amines to form sulfonamides, which could be a potential reaction in the synthesis of “this compound”.
Physical And Chemical Properties Analysis
4-Methoxybenzenesulfonyl chloride is a solid substance with a beige appearance . It has a melting point range of 39-42 °C . It is soluble in toluene but decomposes in water .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity : 4-(4-Methoxybenzenesulfonyl)-butylamine hydrochloride is involved in the aminocarbonylation of para-substituted iodobenzenes. The compound is used in palladium-catalyzed reactions to form carboxamide and ketocarboxamide type compounds, demonstrating its role in synthetic organic chemistry (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).
Catalysis and Organic Transformations : Research has shown that derivatives of 4-methoxybenzenesulfonyl chloride, related to this compound, are involved in reactions with arenediazonium chlorides and 1-aryl-3,3-dimethyl-1-triazenes. These reactions lead to the formation of various organosulfur compounds, highlighting the compound's utility in catalytic and organic transformation processes (Smalius & Naidan, 2006).
Cyclodextrin Studies : The kinetics of the hydrolysis of 4-methoxybenzenesulfonyl chloride in mixed systems of surfactants and cyclodextrins have been studied. This research provides insights into the interactions of similar sulfonyl compounds in complex environments, useful in the field of pharmaceutical sciences (García‐Río, Méndez, Paleo, & Sardina, 2007).
Electrochemical Applications : this compound is potentially linked to the study of electron-transfer kinetics of nitroxide radicals. These radicals have been investigated for their potential use as high power-rate electrode-active materials, indicating the compound's relevance in electrochemistry and material science (Suga, Pu, Oyaizu, & Nishide, 2004).
Environmental Chemistry : Studies on the electrochemical reduction of methoxychlor, a compound structurally related to this compound, have provided insights into the degradation of environmental pollutants. This research is crucial for understanding how similar compounds behave in environmental contexts (McGuire & Peters, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)sulfonylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S.ClH/c1-15-10-4-6-11(7-5-10)16(13,14)9-3-2-8-12;/h4-7H,2-3,8-9,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVYETXPICRFMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















